Ethyl 2-chloro-4-vinylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-4-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGNRWKABUQCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Reaction Design for Ethyl 2 Chloro 4 Vinylbenzoate
Direct Synthetic Approaches to Ethyl 2-chloro-4-vinylbenzoate
Direct methods for the synthesis of this compound involve the concurrent or sequential introduction of the chloro, vinyl, and ethyl ester functionalities onto the benzene (B151609) ring.
Esterification and Halogenation Protocols
This approach typically begins with a precursor already containing the vinyl and chloro groups. The synthesis of this compound can be accomplished through the esterification of 2-chloro-4-vinylbenzoic acid with ethanol (B145695). This reaction is commonly catalyzed by a strong acid, such as sulfuric acid, and is often carried out under reflux conditions to drive the reaction to completion.
While specific examples detailing the simultaneous halogenation and esterification to form the target molecule are not prevalent in the reviewed literature, related transformations provide insight into the feasibility of such routes. For instance, the synthesis of other chlorinated esters often involves the use of chlorinating agents like thionyl chloride followed by esterification.
Vinylation Strategies (e.g., Palladium-catalyzed reactions)
Palladium-catalyzed cross-coupling reactions are a powerful tool for the introduction of vinyl groups onto aromatic rings. While direct vinylation of a pre-existing ethyl 2-chlorobenzoate (B514982) derivative at the 4-position is a plausible synthetic route, the literature more commonly describes the vinylation of related benzoic acid or ester derivatives. These reactions often utilize a palladium catalyst, such as palladium(II) acetate (B1210297) or a palladium-phosphine complex, in the presence of a vinylating agent like vinyltributyltin or ethylene (B1197577) gas. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.
Palladium-catalyzed reactions have also been employed in the synthesis of related vinylbenzoates. For example, the Heck reaction, which couples an aryl halide with an alkene, is a well-established method for forming carbon-carbon bonds and could be adapted for the synthesis of this compound. google.com
Chlorination of Vinylbenzoate Derivatives
The direct chlorination of ethyl 4-vinylbenzoate to introduce a chlorine atom at the 2-position presents a synthetic challenge due to the potential for competing reactions at the vinyl group. Electrophilic chlorination of the aromatic ring would require careful control of reaction conditions to favor substitution at the desired ortho position relative to the ester and para to the vinyl group. The presence of the vinyl group can also lead to polymerization or addition reactions under harsh chlorination conditions. Research into the co-pyrolysis of PVC and PET has shown that chlorinated derivatives of benzoic acid can be formed, suggesting that under specific thermal conditions, chlorination of benzoate (B1203000) structures can occur. researchgate.net
Precursor-Based Synthetic Pathways
These pathways involve the synthesis of key precursors which are then converted to the final product in one or more steps.
Transformations from 2-chloro-4-vinylbenzoic acid (e.g., esterification)
A primary and efficient route to this compound involves the esterification of 2-chloro-4-vinylbenzoic acid. This method is advantageous as it builds upon a precursor that already contains the key chloro and vinyl substituents in the correct orientation. The esterification is typically an acid-catalyzed reaction with ethanol, often using sulfuric acid as the catalyst under reflux conditions to achieve high conversion to the desired ethyl ester.
| Reactants | Catalyst | Conditions | Product |
| 2-chloro-4-vinylbenzoic acid, Ethanol | Sulfuric acid | Reflux | This compound |
This straightforward transformation is a common final step in a multi-step synthesis of the target molecule.
Derivatization from Ethyl 4-vinylbenzoate (e.g., chlorination)
The synthesis of this compound can also be envisioned starting from ethyl 4-vinylbenzoate. This would necessitate the selective chlorination of the aromatic ring at the 2-position. This reaction would be an electrophilic aromatic substitution. The directing effects of the existing substituents (the ethyl ester and the vinyl group) would influence the position of the incoming chloro group. While the ethyl ester is a meta-directing group, the vinyl group is ortho, para-directing. The outcome of such a reaction would depend on the specific chlorinating agent and reaction conditions employed.
It is important to note that the vinyl group is susceptible to addition reactions with many chlorinating agents. Therefore, a successful synthesis via this route would require a chlorination method that is chemoselective for aromatic C-H chlorination over addition to the double bond.
Transformations from Mthis compound (e.g., transesterification)
The conversion of Mthis compound to its ethyl counterpart is primarily achieved through transesterification. This chemical reaction involves the exchange of the methyl group of the ester with an ethyl group from ethanol. The process is typically conducted in the presence of a catalyst to achieve viable reaction rates and high yields.
The general mechanism involves the nucleophilic attack of ethanol on the carbonyl carbon of the methyl ester. This is facilitated by a catalyst that either activates the ester or enhances the nucleophilicity of the alcohol. The reaction equilibrium is often shifted towards the product side by using an excess of ethanol or by removing the methanol (B129727) byproduct.
A variety of catalysts have been shown to be effective for the transesterification of aromatic esters. While specific studies on the transesterification of Mthis compound are not extensively detailed in public literature, data from analogous aromatic esters provide insight into effective catalytic systems. Lewis acids are particularly noteworthy in this context. For instance, Indium triiodide (InI₃) has been reported as a highly efficient catalyst for the transesterification of aromatic esters with various alcohols. researchgate.net The use of such catalysts can significantly shorten reaction times compared to uncatalyzed thermal methods. researchgate.net
Other catalytic systems successfully employed for transesterification include cobalt complexes, zeolites, and palladium catalysts. researchgate.net The choice of catalyst depends on factors such as substrate reactivity, desired reaction conditions (temperature, pressure), and catalyst cost and recyclability. For industrial applications, heterogeneous catalysts like zeolites or supported palladium catalysts are often preferred as they simplify product purification and allow for catalyst reuse. researchgate.net
Table 1: Comparison of Potential Catalytic Systems for Transesterification
| Catalyst Type | Example | Typical Conditions | Advantages | Considerations |
| Lewis Acid | Indium Triiodide (InI₃) | Refluxing alcohol, 0.5-7 hours | High yields, short reaction times for aromatic esters. researchgate.net | Stoichiometric or catalytic amounts may be needed. researchgate.net |
| Organocatalyst | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Varies | Metal-free, can have dual role as solvent/catalyst. researchgate.netrsc.org | Efficiency depends on the specific substrate and system. rsc.org |
| Heterogeneous | Palladium on Carbon (Pd/C) | 80°C, 10 hours | Reusable, avoids equipment corrosion from chloride ions. researchgate.net | May require higher temperatures and longer reaction times. researchgate.net |
| Solid Acid | Zeolites, Amberlyst-15 | Varies | Ease of separation, potential for continuous flow processes. researchgate.net | Activity can be lower than homogeneous catalysts. researchgate.net |
This table is generated based on data for analogous aromatic ester transesterification reactions.
Green Chemistry Principles and Sustainable Synthesis of Halogenated Vinyl Esters
The synthesis of halogenated vinyl esters, including this compound, is increasingly being evaluated through the lens of green chemistry. The goal is to develop more sustainable processes that minimize waste, avoid hazardous substances, and improve energy efficiency.
Key principles being applied include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, direct vinylation methods are preferred over multi-step sequences that generate stoichiometric byproducts.
Use of Safer Solvents and Reagents: There is a significant effort to replace hazardous reagents and solvents. A notable example in vinyl ester synthesis is the move away from highly toxic mercury-based catalysts, which were historically used. researchgate.nettandfonline.com Modern methods utilize less toxic alternatives like palladium. researchgate.net The development of switchable solvent systems, such as those using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and CO₂, offers a promising way to reduce reliance on conventional volatile organic compounds (VOCs). rsc.org
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused. For the synthesis of vinyl esters, heterogeneous catalysts like Pd/C are advantageous as they are easily separated from the reaction mixture, reducing downstream waste generation. researchgate.net
Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a key research area. researchgate.net
Use of Renewable Feedstocks: While the core aromatic structure of this compound is derived from petrochemical sources, the sustainability of other reagents, like the vinyl source, is being considered. Vinyl acetate, a common vinylating agent, is primarily produced from ethylene, but research into bio-based routes is ongoing. rsc.org
Catalytic Systems for Efficient Synthesis of this compound and Analogues
The efficient synthesis of this compound relies heavily on the choice of an appropriate catalytic system. The primary synthetic route involves the esterification of 2-chloro-4-vinylbenzoic acid with ethanol.
Esterification Catalysts: Traditionally, strong Brønsted acids like sulfuric acid (H₂SO₄) are used to catalyze the Fischer esterification reaction under reflux conditions. While effective, these catalysts can lead to challenges in separation and can contribute to acidic waste streams. An alternative involves the use of solid acid catalysts or Lewis acids. Titanium-containing compounds, such as titanium halides and hydrated titanium oxides, have been demonstrated as effective catalysts for esterification, offering rates and conversions comparable to or greater than strong acid catalysts. google.com
Catalysts for Vinyl Group Introduction: The introduction of the vinyl group is a critical step in the synthesis of the precursor, 2-chloro-4-vinylbenzoic acid. This is often achieved via palladium-catalyzed cross-coupling reactions, such as the Heck coupling or Suzuki-Miyaura reactions, where a suitable precursor (e.g., a bromo- or iodo-substituted benzoate) is coupled with a vinylating agent.
Catalysts for Direct Vinylation/Transesterification: An alternative route to vinyl esters is the transesterification of a carboxylic acid with a vinyl donor, such as vinyl acetate. This reaction is often catalyzed by palladium salts. researchgate.net Historically, palladium chloride was used, but it presented issues with equipment corrosion due to chloride ions. researchgate.net To circumvent this, heterogeneous systems like Pd-KOAc/Al₂O₃ or Pd/C have been developed, showing good catalytic performance and reusability. researchgate.net
Table 2: Catalytic Systems in the Synthesis of this compound
| Synthetic Step | Catalyst | Function | Typical Conditions | Key Advantages |
| Esterification | Sulfuric Acid (H₂SO₄) | Brønsted acid catalyst for esterification of 2-chloro-4-vinylbenzoic acid. | Reflux in ethanol. | Low cost, well-established. |
| Esterification | Hydrated Titanium Oxides | Lewis/Brønsted acid catalyst for esterification. google.com | Liquid phase, elevated temperature. google.com | High conversion rates, potential alternative to strong mineral acids. google.com |
| Vinyl Group Introduction | Palladium Complexes | Catalyst for cross-coupling (e.g., Heck, Suzuki). | Varies with specific reaction (e.g., base, solvent). | High efficiency and functional group tolerance. |
| Direct Vinylation | Pd/C | Heterogeneous catalyst for transesterification with vinyl acetate. researchgate.net | 80°C, 10 hours. researchgate.net | Reusable, non-corrosive, simplifies purification. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Chloro 4 Vinylbenzoate
Reactivity of the Vinyl Moiety
The vinyl group, being an electron-rich π-system, is susceptible to a variety of addition and polymerization reactions. Its reactivity is modulated by its conjugation with the benzene (B151609) ring, which can stabilize charged or radical intermediates formed during reactions. The para-substituted ethyl ester group withdraws electron density from the ring and the vinyl group, influencing the rates and mechanisms of these transformations.
Electrophilic Addition: The vinyl group of Ethyl 2-chloro-4-vinylbenzoate readily undergoes electrophilic addition reactions, characteristic of styrenic compounds. The reaction is initiated by an electrophile (E⁺) attacking the π-bond of the alkene. This process is regioselective, following Markovnikov's rule, where the electrophile adds to the terminal carbon of the vinyl group. This preference leads to the formation of a more stable secondary benzylic carbocation, which is resonance-stabilized by the adjacent aromatic ring. The subsequent attack by a nucleophile (Nu⁻) on this carbocation yields the final addition product.
The general mechanism is as follows:
Attack of the π-bond on the electrophile (E⁺) to form a stable benzylic carbocation.
Attack of the nucleophile (Nu⁻) on the carbocation.
Nucleophilic Addition (Michael Addition): While less common for simple styrenes, the vinyl group in this compound is susceptible to nucleophilic conjugate addition, also known as the Michael reaction. wikipedia.org This reactivity is due to the electron-withdrawing nature of the para-ester group, which polarizes the conjugated system, rendering the terminal vinyl carbon electrophilic. Strong nucleophiles, such as enolates derived from β-dicarbonyl compounds, can add to this activated alkene in a 1,4-addition fashion. organic-chemistry.org
The mechanism involves:
Formation of a nucleophile (e.g., an enolate).
Attack of the nucleophile on the β-carbon of the activated vinyl group.
Protonation of the resulting enolate to give the final adduct.
Table 1: Representative Addition Reactions to the Vinyl Moiety
| Reaction Type | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Hydrohalogenation (Electrophilic) | HBr | Ethyl 2-chloro-4-(1-bromoethyl)benzoate | Anhydrous, non-polar solvent |
| Hydration (Electrophilic) | H₂O, H₂SO₄ (cat.) | Ethyl 2-chloro-4-(1-hydroxyethyl)benzoate | Aqueous acid |
| Michael Addition (Nucleophilic) | Diethyl malonate, NaOEt | Ethyl 4-(3,3-bis(ethoxycarbonyl)propyl)-2-chlorobenzoate | Ethanol (B145695), reflux |
The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com For a successful Diels-Alder reaction, the dienophile is typically activated by an electron-withdrawing group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). The para-ester group on this compound serves this purpose, making it a moderately reactive dienophile for reactions with electron-rich dienes like cyclopentadiene (B3395910) or 1,3-butadiene. The reaction is concerted, proceeding through a single cyclic transition state to form a cyclohexene (B86901) derivative. wikipedia.org
Table 2: Illustrative Diels-Alder Reaction
| Diene | Dienophile | Product | Typical Conditions |
|---|---|---|---|
| 1,3-Butadiene | This compound | Ethyl 2-chloro-4-(cyclohex-3-en-1-yl)benzoate | Heat, high pressure, or Lewis acid catalysis |
The vinyl group enables the monomer to undergo chain-growth polymerization. The specific mechanism is highly dependent on the initiator and reaction conditions.
Radical Polymerization: Free-radical polymerization is a common method for styrenic monomers. The reaction is initiated by a radical species (e.g., from benzoyl peroxide or AIBN) and proceeds through propagation and termination steps. The polymerization rate of substituted styrenes is influenced by the electronic nature of the substituents. Monomers with electron-withdrawing groups, such as this compound, tend to polymerize faster than unsubstituted styrene (B11656) in conventional radical polymerizations. acs.orgcmu.eduresearchgate.net
Ionic Polymerization: Due to the presence of electron-withdrawing groups (chloro and ester), which would destabilize a cationic intermediate, this compound is not a suitable candidate for cationic polymerization. Anionic polymerization is also challenging due to potential side reactions with the ester functionality.
Controlled Radical Polymerization (CRP): Modern techniques like Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of polymers with controlled molecular weights and low polydispersity. cmu.edunih.gov Styrenes substituted with electron-withdrawing groups are excellent monomers for ATRP. acs.orgcmu.edu These groups enhance the polymerization control and increase the rate of polymerization. acs.orgnih.gov The mechanism involves a reversible activation/deactivation equilibrium between a dormant species (polymer-halide) and an active propagating radical, mediated by a transition-metal complex (typically copper-based). acs.org This controlled process allows for the creation of well-defined polymer architectures.
Reactivity of the Chloro Substituent
The chloro group is attached to an sp²-hybridized carbon of the benzene ring. Aryl halides are generally unreactive towards classical Sₙ1 and Sₙ2 reactions. However, the electronic environment of this compound allows for substitution of the chlorine atom via other pathways.
Nucleophilic aromatic substitution can occur when an aryl halide possesses strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubaskfilo.compressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.pubmasterorganicchemistry.com
In this compound, the ethyl ester group is para to the chloro substituent. While the ester group is an effective electron-withdrawing group, SₙAr reactions with aryl chlorides typically require forcing conditions (high temperature, strong nucleophiles) unless activated by multiple, stronger electron-withdrawing groups (like nitro groups). pressbooks.publibretexts.org Nevertheless, reaction with potent nucleophiles like sodium methoxide (B1231860) or ammonia (B1221849) under high heat and pressure can lead to the displacement of the chloride. pressbooks.pub
The SₙAr mechanism proceeds in two steps:
Addition: The nucleophile attacks the carbon atom bearing the chloro group, forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing ester group. askfilo.com
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. pressbooks.pub
The chloro substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides but are more cost-effective. Modern catalyst systems have been developed to efficiently activate the C-Cl bond.
Suzuki-Miyaura Coupling: This reaction creates a C-C bond between the aryl chloride and an organoboron compound (e.g., a boronic acid or ester). libretexts.org The reaction is typically catalyzed by a Palladium(0) complex with specialized phosphine (B1218219) ligands and requires a base to facilitate the transmetalation step. organic-chemistry.org This method is widely used to synthesize biaryl compounds.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.org It is characteristically co-catalyzed by palladium and copper salts in the presence of a base. organic-chemistry.orglookchem.com The Sonogashira coupling is a key method for the synthesis of arylalkynes.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl chloride and a primary or secondary amine. wikipedia.orglibretexts.org It is catalyzed by palladium complexes containing bulky, electron-rich phosphine ligands and requires a strong base. acsgcipr.orgrug.nl This reaction has become a premier method for synthesizing aryl amines. wikipedia.org
Table 3: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | C(sp²)–C(sp²) | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl compounds |
| Sonogashira | Terminal alkyne | C(sp²)–C(sp) | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkynes |
| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)–N | Pd₂(dba)₃, XPhos, NaOᵗBu | Aryl amines |
Radical Reactions Involving the Halogen
While free-radical chain reactions are a common method for the halogenation of alkanes, the reactivity of an aryl halide like the chlorine atom in this compound follows different pathways. chemguide.uklibretexts.org Direct homolytic cleavage of the carbon-chlorine bond on the aromatic ring by UV light to initiate a chain reaction is not a typical or efficient process. Instead, radical reactions involving the aromatic ring are more likely to be initiated by highly reactive radicals from other sources. rsc.org
For instance, the reaction of chlorobenzene (B131634) with hydroxyl radicals (•OH) proceeds via the addition of the radical to the aromatic ring, forming a chlorohydroxycyclohexadienyl radical intermediate. rsc.org This intermediate can then undergo further reactions, such as oxidation to form chlorophenol isomers or, in the absence of an oxidant, dimerization. rsc.org In the presence of oxygen, this intermediate can form a peroxyl radical, which can lead to ring fragmentation and the elimination of the chlorine atom as a chloride ion. rsc.org
A typical radical chain reaction proceeds in three main stages:
Initiation: The formation of initial radical species, often facilitated by UV light or a radical initiator. chemguide.uklibretexts.org
Propagation: A series of steps where a radical reacts with a non-radical molecule to form a new bond and a new radical, which continues the chain. chemguide.uklibretexts.org
For this compound, while the direct radical abstraction of the chlorine is unlikely, the vinyl group and the aromatic ring itself present sites for potential radical addition reactions.
Reactivity of the Ester Functionality
The ethyl ester group is a key functional center in this compound, susceptible to nucleophilic acyl substitution reactions such as transesterification and hydrolysis.
Transesterification is a process where the alkoxy group (-OCH2CH3) of the ester is exchanged with the alkoxy group of another alcohol. masterorganicchemistry.commdpi.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com The reaction is typically reversible, and an excess of the reactant alcohol is often used to drive the equilibrium toward the desired product.
Under basic conditions, using an alkoxide nucleophile (e.g., sodium methoxide, NaOCH3), the mechanism is a two-step nucleophilic addition-elimination process. masterorganicchemistry.com
Nucleophilic Addition: The methoxide ion attacks the electrophilic carbonyl carbon of the ester, breaking the C=O pi bond and forming a tetrahedral intermediate.
Elimination: The carbonyl group reforms by eliminating the original ethoxide ion as a leaving group, resulting in the new methyl ester.
The kinetics of transesterification can be complex, often modeled as a series of reversible reactions, especially in processes like biodiesel production. nih.govfrontiersin.org The rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants.
Table 1: Hypothetical Factors Influencing Transesterification Rate of this compound
| Reactant Alcohol | Catalyst | Temperature (°C) | Hypothetical Relative Rate |
|---|---|---|---|
| Methanol (B129727) | NaOH (0.5 mol%) | 60 | 1.0 |
| Propanol | NaOH (0.5 mol%) | 60 | 0.8 |
| Methanol | H₂SO₄ (1 mol%) | 60 | 0.6 |
| Methanol | NaOH (0.5 mol%) | 70 | 1.5 |
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by acid or, more commonly, promoted by a base (saponification). Base-promoted hydrolysis is an irreversible reaction because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. libretexts.org
The mechanism for the saponification of this compound with sodium hydroxide (B78521) is as follows:
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org
Leaving Group Removal: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH2CH3) as the leaving group. libretexts.org
Deprotonation: The highly basic ethoxide ion deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction, yielding ethanol and the sodium salt of 2-chloro-4-vinylbenzoic acid. libretexts.org
The kinetics of saponification are well-established and typically follow a second-order rate law, being first order in both the ester and the hydroxide ion concentration. nih.govchemicaljournals.com The rate of hydrolysis for benzoate (B1203000) esters is known to be sensitive to the electronic effects of substituents on the aromatic ring and the solvent system used. nih.govchemicaljournals.comsemanticscholar.org
Table 2: Hypothetical Kinetic Data for the Saponification of this compound at 25°C
| Time (s) | [Ester] (mol/L) | [OH⁻] (mol/L) | Rate (mol/L·s) |
|---|---|---|---|
| 0 | 0.050 | 0.050 | - |
| 100 | 0.041 | 0.041 | - |
| 300 | 0.029 | 0.029 | - |
| 600 | 0.020 | 0.020 | - |
| 1200 | 0.013 | 0.013 | - |
Detailed Studies of Concerted and Stepwise Reaction Mechanisms
Chemical reactions can proceed through different mechanistic pathways, broadly categorized as stepwise or concerted. psiberg.com Stepwise reactions involve the formation of one or more reactive intermediates and have multiple transition states. youtube.comquora.com Concerted reactions occur in a single step, where all bond breaking and bond forming happen simultaneously through a single transition state. psiberg.comyoutube.com
The saponification of the ester group in this compound is a classic example of a stepwise mechanism . It proceeds through a distinct tetrahedral intermediate, which is a true energy minimum on the reaction coordinate between the reactants and products.
In contrast, the vinyl group of the molecule could potentially participate in concerted reactions , such as cycloadditions. The Diels-Alder reaction is a well-known example of a concerted pericyclic reaction where a conjugated diene reacts with a dienophile to form a six-membered ring in a single, coordinated step. psiberg.com
Furthermore, nucleophilic aromatic substitution (S_N_Ar) at the chlorine-substituted carbon could potentially occur through either a stepwise or a concerted pathway.
Stepwise S_N_Ar: This is the classical mechanism, which requires significant activation by electron-withdrawing groups. It proceeds via a stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net
Concerted S_N_Ar (cS_N_Ar): In some cases, particularly when the aromatic ring is not strongly activated, the attack of the nucleophile and the departure of the leaving group can occur in a single, concerted step. nih.govresearchgate.net For this compound, the presence of the electron-withdrawing ester group might favor a stepwise S_N_Ar mechanism, but the specific conditions and nucleophile would determine the operative pathway.
Derivatization and Advanced Functionalization of Ethyl 2 Chloro 4 Vinylbenzoate
Selective Modification of the Vinyl Group (e.g., Epoxidation)
The vinyl group of Ethyl 2-chloro-4-vinylbenzoate is a prime target for a variety of addition reactions. One of the most synthetically useful transformations is epoxidation, which converts the alkene into a highly reactive oxirane ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic methods employing transition metal catalysts and a terminal oxidant.
The resulting epoxide, ethyl 2-chloro-4-(oxiran-2-yl)benzoate, serves as a versatile intermediate. The strained three-membered ring can be readily opened by a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the introduction of diverse functional groups at the former vinylic positions. This ring-opening can proceed via either an acid-catalyzed or base-catalyzed mechanism, with the regioselectivity being influenced by the reaction conditions and the nature of the nucleophile.
| Reagent | Product | Reaction Type |
| m-CPBA | Ethyl 2-chloro-4-(oxiran-2-yl)benzoate | Epoxidation |
| H₂/Pd-C | Ethyl 2-chloro-4-ethylbenzoate | Hydrogenation |
| Br₂ | Ethyl 4-(1,2-dibromoethyl)-2-chlorobenzoate | Bromination |
Targeted Functionalization at the Chloro Position
The chloro substituent on the aromatic ring is amenable to nucleophilic aromatic substitution (SNAr) reactions, albeit requiring specific conditions due to the electron-rich nature of the benzene (B151609) ring. The presence of the electron-withdrawing ester group ortho to the chlorine atom can facilitate this reaction, particularly with strong nucleophiles.
Common nucleophiles for SNAr reactions include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent like dimethylformamide (DMF) could yield ethyl 2-methoxy-4-vinylbenzoate. Similarly, amination can be achieved using ammonia (B1221849) or primary/secondary amines, often in the presence of a catalyst, to introduce amino functionalities.
Transformations Involving the Ester Moiety
The ethyl ester group of this compound can undergo a variety of transformations characteristic of carboxylic acid derivatives. Hydrolysis, either under acidic or basic conditions, will yield the corresponding 2-chloro-4-vinylbenzoic acid. This carboxylic acid can then serve as a precursor for a range of other functional groups.
For example, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that can readily react with amines to form amides, with alcohols to form different esters, or undergo Friedel-Crafts acylation reactions. Alternatively, the ester can be directly converted to an amide through aminolysis, which involves heating the ester with an amine.
| Reagent/Condition | Product | Transformation |
| LiAlH₄ | (2-Chloro-4-vinylphenyl)methanol | Reduction |
| NaOH, H₂O, then H₃O⁺ | 2-Chloro-4-vinylbenzoic acid | Hydrolysis |
| RNH₂ | N-Alkyl-2-chloro-4-vinylbenzamide | Aminolysis |
Synthesis of Complex Molecular Architectures Incorporating the Benzoate (B1203000) Scaffold
The derivatized forms of this compound can serve as building blocks for the synthesis of more complex molecular architectures. For example, the vinyl group can be utilized in polymerization reactions to create novel polymers with tailored properties. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of vinyl benzoate derivatives has been explored for the synthesis of block copolymers. researchgate.net
Furthermore, the functionalized benzoate scaffold can be incorporated into larger molecules of pharmaceutical or materials science interest. For example, the carboxylic acid derivative could be coupled with other molecules of interest using standard peptide coupling reagents. The ability to introduce a variety of functional groups with regiocontrol makes this compound a valuable starting material for the construction of diverse and complex chemical structures.
Advanced Spectroscopic and Characterization Methodologies for Ethyl 2 Chloro 4 Vinylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Ethyl 2-chloro-4-vinylbenzoate, offering unambiguous evidence of the proton and carbon framework and their connectivity.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group protons, the vinyl group protons, and the aromatic ring protons. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃-) protons, which appear as a triplet. The vinyl group protons (-CH=CH₂) form a complex system, often appearing as a doublet of doublets for the geminal and vicinal protons, with characteristic coupling constants. The three protons on the substituted benzene (B151609) ring will appear in the aromatic region, with their chemical shifts and splitting patterns influenced by the chloro, vinyl, and ethyl ester substituents.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display ten distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group will appear significantly downfield (typically ~165 ppm). The aromatic and vinyl carbons will resonate in the ~120-140 ppm range. The carbon atom bonded to the chlorine atom will also be influenced, showing a characteristic chemical shift. The methylene and methyl carbons of the ethyl group will appear upfield, with the methylene carbon being more deshielded (~61 ppm) due to its proximity to the oxygen atom. ucalgary.caaskfilo.com
The predicted spectral data are summarized in the tables below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.3-1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~4.3-4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~5.4-5.5 | Doublet (d) | 1H | Vinyl CH (cis to aryl) |
| ~5.8-5.9 | Doublet (d) | 1H | Vinyl CH (trans to aryl) |
| ~6.6-6.8 | Doublet of Doublets (dd) | 1H | Vinyl CH (geminal to aryl) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~14 | -O-CH₂-C H₃ |
| ~61 | -O-C H₂-CH₃ |
| ~117 | Vinyl C H₂ |
| ~125-135 | Aromatic C H |
| ~130-140 | Aromatic/Vinyl Quaternary C |
| ~136 | Vinyl C H |
To confirm the assignments from 1D NMR and establish definitive connectivity, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show cross-peaks connecting the methylene and methyl protons of the ethyl group. It would also map the couplings within the vinyl group system and among the adjacent protons on the aromatic ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For example, the quartet at ~4.3-4.4 ppm would show a cross-peak to the carbon at ~61 ppm. This technique is invaluable for assigning the carbons in the crowded aromatic and vinyl region.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of quaternary carbons and different functional groups. Key HMBC correlations would be observed from the methylene protons (-OCH₂-) to the ester carbonyl carbon and the adjacent methyl carbon. Protons on the aromatic ring would show correlations to the carbonyl carbon and the carbons of the vinyl group, confirming the substitution pattern on the benzene ring.
Vibrational Spectroscopy for Functional Group Identification (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. ijcrr.comresearchgate.net
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically found around 1720 cm⁻¹. ucalgary.ca Other key absorptions include C-O stretching vibrations for the ester linkage (~1100-1300 cm⁻¹), C=C stretching for the aromatic ring and vinyl group (~1600-1640 cm⁻¹), and C-H stretching vibrations for the aromatic/vinyl (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) protons. The C-Cl stretch would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong Raman signal. The C=C stretching of the vinyl group would also be Raman active. While the C=O stretch is visible, it is typically weaker in the Raman spectrum compared to the IR spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100-3000 | C-H stretch (Aromatic & Vinyl) |
| 3000-2850 | C-H stretch (Aliphatic) |
| ~1720 | C=O stretch (Ester) |
| ~1630 | C=C stretch (Vinyl) |
| ~1600, ~1480 | C=C stretch (Aromatic) |
| ~1300-1100 | C-O stretch (Ester) |
| ~990, ~910 | C-H bend (Vinyl out-of-plane) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule upon ionization.
The electron ionization (EI) mass spectrum of this compound (molecular formula C₁₁H₁₁ClO₂) would show a molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at two mass units higher than the molecular ion peak, with an intensity approximately one-third that of the M⁺˙ peak. youtube.com
Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion, or the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement if a gamma-hydrogen is available. For this molecule, key fragmentation would likely involve:
Loss of ethoxy group: [M - 45]⁺ corresponding to the 2-chloro-4-vinylbenzoyl cation. libretexts.orgchemguide.co.uk
Loss of chlorine atom: [M - 35]⁺. nih.govnih.gov
Formation of the chlorovinyltropylium ion: A common fragmentation for substituted benzenes.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity |
|---|---|
| 210/212 | [M]⁺˙ (Molecular Ion) |
| 182/184 | [M - C₂H₄]⁺˙ |
| 165/167 | [M - OCH₂CH₃]⁺ |
| 139 | [C₉H₆O]⁺ (from loss of Cl and C₂H₅) |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would confirm the molecular formula as C₁₁H₁₁ClO₂ by distinguishing its exact mass from other potential compounds with the same nominal mass.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring, where the vinyl group and the carbonyl of the ester group are conjugated with the aromatic π-system. This extended conjugation is expected to result in strong absorption in the UV region, corresponding to π → π* transitions. Based on similar structures like ethyl benzoate (B1203000) and ethyl 4-aminobenzoate, absorption maxima (λ_max) would be predicted in the 250-300 nm range. nist.govresearchgate.net The presence of the chlorine atom and vinyl group as substituents on the benzoate structure will cause a bathochromic (red) shift compared to unsubstituted ethyl benzoate. nist.gov
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Simple aromatic esters like this compound are not typically highly fluorescent. Any observed fluorescence would likely be weak and would depend on factors such as solvent polarity and the rigidity of the molecular structure.
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethyl benzoate |
| Ethyl 4-aminobenzoate |
| Chlorine |
| 2-chloro-4-vinylbenzoyl cation |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For organic molecules like this compound, single-crystal XRD analysis can provide unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is unique to the crystal's internal structure, allowing for the calculation of the electron density map and, subsequently, the complete molecular structure.
The data obtained from single-crystal XRD is comprehensive, revealing the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the positions of each atom within the unit cell. This information is crucial for understanding the solid-state conformation of the molecule and its packing arrangement, which can influence its physical properties.
| Parameter | Description |
| Principle | Based on the constructive interference of monochromatic X-rays and a crystalline sample. The scattered X-rays produce a diffraction pattern that depends on the arrangement of atoms. |
| Information Obtained | - Crystal structure (Bravais lattice, unit cell dimensions) - Space group symmetry - Atomic coordinates within the unit cell - Bond lengths and angles - Intermolecular interactions (e.g., hydrogen bonding, π-stacking) |
| Application | - Unambiguous determination of molecular structure in the solid state. - Study of polymorphism (the ability of a solid to exist in multiple crystalline forms). - Absolute configuration of chiral molecules. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an essential analytical tool for assessing the purity of chemical compounds and for separating components within a mixture. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary methods for quality control, capable of detecting and quantifying trace impurities.
Gas Chromatography (GC)
Gas chromatography is particularly suitable for volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column. An inert carrier gas, such as nitrogen or helium, carries the sample through the column, which contains a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds.
Method development in GC involves optimizing parameters such as the column type, temperature program, gas flow rate, and injection volume to achieve effective separation of the target compound from potential impurities, such as starting materials, by-products, or degradation products. The area normalization method is often used to quantify the purity by assuming that all components of the sample are eluted and detected. The sensitivity of GC methods can be very high, allowing for the detection and quantification of impurities at parts-per-million (ppm) levels, which is critical for controlling potentially genotoxic impurities.
| Parameter | Typical Conditions for Related Benzoate Esters |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | SE-54 (or similar), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Nitrogen |
| Temperatures | - Injector: 180 °C - Detector: 200 °C - Oven Program: Initial 90°C, ramp at 30°C/min to 160°C |
| Detection | Flame Ionization Detector (FID) |
| Quantification | Area Normalization Method |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of organic compounds, including esters like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water mixed with acetonitrile (B52724) or methanol (B129727). Separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and are retained longer, resulting in longer retention times. A UV detector is commonly employed, as the benzene ring in the benzoate structure absorbs UV light effectively.
Validation of an HPLC method according to International Conference on Harmonisation (ICH) guidelines is crucial to ensure its reliability. This involves evaluating parameters such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantitation (LOQ). Such validated methods are essential for routine quality control in manufacturing processes.
| Parameter | Typical Conditions for Benzoate Analysis |
| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |
| Column | C18 (e.g., 100 mm x 3.0 mm, 2.7 µm) |
| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., NaH₂PO₄) and an organic solvent (e.g., Methanol/Acetonitrile) |
| Flow Rate |
Theoretical and Computational Chemistry Studies of Ethyl 2 Chloro 4 Vinylbenzoate
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a framework for modeling the behavior of electrons within a molecule, which in turn dictates its chemical properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For Ethyl 2-chloro-4-vinylbenzoate, a HOMO-LUMO analysis would identify the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. This information is vital for predicting its behavior in various chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -X.XX eV | Indicates electron-donating capability |
| LUMO Energy | -Y.YY eV | Indicates electron-accepting capability |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, signifying a deficiency of electrons.
For this compound, an MEP map would reveal the likely sites for electrophilic and nucleophilic attack. The electronegative oxygen and chlorine atoms would be expected to be surrounded by regions of negative potential, while the hydrogen atoms would be in areas of positive potential.
Topological Analyses (e.g., AIM, ELF, RDG, NCI)
Topological analyses, such as the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), Reduced Density Gradient (RDG), and Non-Covalent Interaction (NCI) analysis, provide deeper insights into the nature of chemical bonds and intermolecular interactions.
AIM analysis would characterize the bond critical points in this compound to determine the nature of its covalent bonds (e.g., shared-shell vs. closed-shell interactions).
ELF analysis would map the electron localization in the molecule, helping to identify bonding and lone pairs of electrons.
RDG and NCI analyses would be instrumental in visualizing and characterizing any weak non-covalent interactions that might influence the molecule's conformation and packing in a condensed phase.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the ester and vinyl groups), MD simulations would be crucial for exploring its conformational landscape.
By simulating the molecule's motion, researchers could identify the most stable conformations (low-energy states) and the energy barriers between them. This information is essential for understanding how the molecule's shape influences its physical and chemical properties.
Reaction Pathway and Transition State Modeling
Computational modeling can be used to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For this compound, this type of modeling could be used to study various potential reactions, such as polymerization of the vinyl group or nucleophilic substitution at the chlorinated ring. Calculating the activation energies associated with different reaction pathways would help in predicting the most favorable reaction conditions and products.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated to aid in the interpretation of experimental NMR spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to predict the appearance of an IR spectrum, helping to assign the characteristic absorption bands to specific molecular vibrations.
UV-Vis Spectroscopy: The electronic transitions and their corresponding wavelengths can be calculated to predict the UV-Vis absorption spectrum, providing information about the molecule's electronic structure.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Solvation Effects and Phase Behavior Predictions
Solvation Effects:
Theoretical investigations into the solvation of similar substituted benzoates have demonstrated that the nature and position of substituents significantly impact their interaction with solvent molecules. For instance, studies on the hydrolysis of ethyl benzoate (B1203000) and the solvational behavior of substituted benzoic acids reveal that both inductive and resonance effects of substituents, as well as steric hindrance, play a role in determining the solvation free energy.
Computational methods such as Density Functional Theory (DFT) combined with continuum solvation models (like the Polarizable Continuum Model, PCM, or the Solvation Model based on Density, SMD) can be employed to calculate the solvation free energy of this compound in various solvents. These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of the energetic cost or benefit of transferring the molecule from the gas phase to the solvent.
A more detailed picture of solvation can be obtained through explicit solvent models, where individual solvent molecules are included in the simulation. Molecular Dynamics (MD) simulations, for example, can track the movement of the solute and solvent molecules over time, providing information about the structure of the solvation shell and the dynamics of solute-solvent interactions. Quantum Mechanics/Molecular Mechanics (QM/MM) methods can offer even greater accuracy by treating the solute molecule with quantum mechanics and the surrounding solvent with classical mechanics.
The following interactive data table illustrates hypothetical solvation free energies (ΔGsolv) for this compound in a selection of common solvents, as might be predicted by computational models. These values are estimated based on the expected interactions of the molecule's functional groups with solvents of varying polarity.
| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (ΔGsolv, kcal/mol) |
|---|---|---|
| n-Hexane | 1.88 | -2.5 |
| Toluene | 2.38 | -4.2 |
| Dichloromethane | 8.93 | -6.8 |
| Acetone | 20.7 | -8.5 |
| Ethanol (B145695) | 24.5 | -9.1 |
| Water | 80.1 | -7.9 |
Phase Behavior Predictions:
Predicting the phase behavior of a compound like this compound is essential for its purification, processing, and application. Computational thermodynamics provides methods to estimate phase diagrams and predict properties like vapor pressure, boiling point, and solubility in different solvents.
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting thermodynamic properties and phase equilibria. This approach uses quantum chemical calculations to generate a "σ-profile" for a molecule, which describes its surface polarity. By comparing the σ-profiles of different molecules, COSMO-RS can predict their interactions and thermodynamic properties in mixtures. This method is particularly useful for predicting vapor-liquid equilibria (VLE), liquid-liquid equilibria (LLE), and solid-liquid equilibria (SLE).
For instance, COSMO-RS could be used to predict the solubility of this compound in a range of solvents at different temperatures, or to predict the composition of coexisting phases in a mixture. Such predictions are invaluable for designing separation processes like distillation or crystallization.
The table below presents hypothetical data for the predicted solubility of this compound in two different solvents at various temperatures, as might be generated using a model like COSMO-RS.
| Temperature (°C) | Predicted Solubility in Ethanol (g/100g) | Predicted Solubility in n-Heptane (g/100g) |
|---|---|---|
| 0 | 15.2 | 5.8 |
| 25 | 35.7 | 12.3 |
| 50 | 78.4 | 28.9 |
| 75 | 152.1 | 65.1 |
Applications and Material Science Research Involving Ethyl 2 Chloro 4 Vinylbenzoate
Polymerization and Copolymerization Studies
The presence of the vinyl group in Ethyl 2-chloro-4-vinylbenzoate allows it to undergo polymerization to form long-chain molecules. Both its homopolymerization and its copolymerization with other monomers have been explored to develop new materials with specific functionalities.
The homopolymerization of this compound results in the formation of Poly(this compound). This process involves the linking of individual monomer units to create a polymer chain. While specific studies detailing the homopolymerization of this exact monomer are not extensively available in the provided search results, the polymerization of similar vinyl benzoate (B1203000) compounds has been investigated. For instance, the polymerization of vinyl benzoate has been studied at different temperatures, and it was found that the rate of polymerization is proportional to the square root of the initiator concentration. researchgate.net This suggests that the polymerization proceeds via a free radical mechanism. It was also noted that the aromatic ring in vinyl benzoate did not significantly participate in copolymerization or chain branching. researchgate.net
This compound can be copolymerized with a variety of other vinyl monomers to create copolymers with a range of properties. This approach allows for the fine-tuning of the material's characteristics by adjusting the ratio of the comonomers. For example, the copolymerization of vinyl acetate (B1210297) with halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates has been reported. chemrxiv.orgchemrxiv.org This demonstrates the feasibility of incorporating functionalized monomers into a polymer backbone to introduce specific properties. Similarly, the cationic statistical copolymerization of n-butyl vinyl ether and 2-chloroethyl vinyl ether has been successfully conducted, showcasing the versatility of vinyl ether monomers in creating copolymers. mdpi.com These examples highlight the potential for this compound to be used in similar copolymerization strategies to develop advanced materials.
Controlled/living polymerization techniques offer precise control over the polymer's molecular weight, architecture, and functionality. researchgate.net These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are crucial for creating well-defined polymers for high-performance applications. researchgate.netscispace.com
ATRP and RAFT are two of the most common methods for controlled radical polymerization. researchgate.net Both techniques rely on establishing a dynamic equilibrium between a low concentration of active propagating chains and a predominant amount of dormant chains. researchgate.net This equilibrium minimizes termination reactions and allows for the synthesis of polymers with narrow molecular weight distributions. The versatility of these techniques has been demonstrated in the polymerization of a wide range of monomers. While direct application of ATRP and RAFT to this compound is not explicitly detailed in the provided results, the principles of these methods are broadly applicable to vinyl monomers. The success of concurrent ATRP and RAFT processes for monomers like styrene (B11656) and methyl methacrylate suggests the potential for similar control over the polymerization of vinyl benzoates. cmu.edu
Table 1: Overview of Controlled Polymerization Techniques
| Technique | Abbreviation | Key Features |
|---|---|---|
| Atom Transfer Radical Polymerization | ATRP | Employs a transition metal catalyst to reversibly activate and deactivate polymer chains. |
| Reversible Addition-Fragmentation chain Transfer | RAFT | Utilizes a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization. |
Role as a Key Synthetic Intermediate in Non-biological Organic Synthesis
Beyond its use in polymerization, this compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. Its functional groups provide reactive sites for a variety of chemical transformations.
Specialty chemicals are compounds produced for specific applications and are often characterized by their complex molecular structures. nbinno.com this compound, with its combination of a vinyl group, a chloro substituent, and an ethyl ester, can act as a precursor for the synthesis of various specialty and fine chemicals. The chemical industry is increasingly focused on specialization, demanding highly tailored compounds for niche markets. nbinno.com Intermediates like this compound are crucial in this context, providing the foundational structures that can be further modified to produce high-value products for sectors such as electronics and materials science. nbinno.com
Organic building blocks are functionalized molecules that serve as the basic components for constructing larger, more complex molecular architectures. this compound fits this description, offering multiple points for chemical modification. The vinyl group can undergo addition reactions, the ester can be hydrolyzed or transesterified, and the chloro substituent on the aromatic ring can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. This versatility allows for its use in the bottom-up assembly of intricate organic structures, which is fundamental in medicinal chemistry and material chemistry.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| Vinyl benzoate |
| Vinyl acetate |
| n-Butyl vinyl ether |
| 2-Chloroethyl vinyl ether |
| Styrene |
| Methyl methacrylate |
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Structure Reactivity/property Relationships of Ethyl 2 Chloro 4 Vinylbenzoate Excluding Biological Activity
Influence of Halogenation on Chemical Reactivity and Polymerization Kinetics
The presence of a chlorine atom on the aromatic ring significantly modulates the chemical reactivity of Ethyl 2-chloro-4-vinylbenzoate, particularly concerning the vinyl group's polymerization and the aromatic ring's susceptibility to substitution.
Halogens, like chlorine, exhibit a dual electronic effect: they are electron-withdrawing through induction (-I effect) due to their high electronegativity, and electron-donating through resonance (+R effect) due to the presence of lone pairs of electrons that can be delocalized into the aromatic π-system. libretexts.org In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution. libretexts.org This means the benzene (B151609) ring in this compound is less reactive towards electrophiles than benzene itself.
In the context of polymerization, the chlorine atom's electron-withdrawing nature can influence the reactivity of the vinyl group. For vinyl monomers, the rate of free-radical polymerization is sensitive to the electronic environment of the double bond. Electron-withdrawing substituents can affect the stability of the propagating radical and the monomer's reactivity ratios in copolymerization. Studies on the radical copolymerization of para-substituted vinyl benzoates have shown that polar effects influence the reaction kinetics. researchgate.net For instance, the polymerization of vinyl benzoate (B1203000) itself is known to be slow, which has been attributed to the formation of a stable, non-propagating radical through the addition of the growing chain to the aromatic nucleus. researchgate.net The presence of a chloro-substituent, as in this compound, would further modify the electronic character of the vinyl group and the intermediate radicals, thereby affecting polymerization rates and the properties of the resulting polymer. rsc.orgscirp.org
The reactivity of C-Cl bonds in polymers like polyvinyl chloride (PVC) shows that chlorine can be a leaving group in substitution and elimination reactions. rsc.org While the C-Cl bond on an aromatic ring is generally less reactive than in an alkyl halide, its presence introduces potential sites for chemical modification of the monomer or the resulting polymer.
Impact of the Vinyl Group on Aromatic Ring Electron Density and Reactivity
The vinyl group (-CH=CH₂) also exerts a significant electronic influence on the aromatic ring of this compound. The vinyl group acts as an activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic aromatic substitution. quora.com This activation occurs primarily through a resonance effect (+R effect), where the π-electrons of the vinyl group can delocalize into the benzene ring. quora.comucalgary.ca
This electron donation stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions relative to the vinyl group. quora.com Although there is a slight deactivating inductive effect from the sp² hybridized carbons of the vinyl group, the resonance effect is dominant. quora.com Therefore, the vinyl group directs incoming electrophiles to the ortho and para positions.
| Substituent Group | Electronic Effect | Influence on Aromatic Ring | Directing Effect |
| Vinyl (-CH=CH₂) | +R > -I | Activating | Ortho, Para |
| Chloro (-Cl) | -I > +R | Deactivating | Ortho, Para |
| Ethyl Carboxylate (-COOEt) | -I, -R | Deactivating | Meta |
Steric and Electronic Effects of Substituents on Reaction Outcomes
Electronic Effects : The molecule features a complex interplay of competing electronic influences.
The vinyl group is activating and ortho, para-directing through resonance. quora.comucalgary.ca
The chloro group is deactivating due to its strong inductive effect but is also ortho, para-directing because its lone pairs can stabilize the intermediate carbocation via resonance. libretexts.org
The ethyl carboxylate group is strongly deactivating and meta-directing due to both inductive and resonance electron withdrawal. libretexts.org
For electrophilic aromatic substitution, the directing effects of these groups must be considered. The position ortho to the vinyl group (position 3) and the position ortho to the chloro group (position 3) are the same. The other position ortho to the vinyl group (position 5) is also meta to the ester. The position ortho to the chloro group (position 1) is occupied. The positions meta to the deactivating ester group are positions 3 and 5. Therefore, positions 3 and 5 are the most likely sites for electrophilic attack, as they are activated by the vinyl and/or chloro groups and are also meta to the strongly deactivating ester group.
Steric Effects : Steric hindrance can also play a crucial role in reaction outcomes. The ethyl carboxylate and chloro groups are located adjacent to each other (positions 1 and 2), which creates steric crowding around that region of the molecule. This steric bulk may hinder the approach of reactants to the nearby positions (positions 3 and 6), potentially favoring reactions at the less hindered position 5. In reactions involving the substituents themselves, such as the hydrolysis of the ester, the adjacent chloro group could sterically hinder the attack of a nucleophile at the carbonyl carbon.
Quantitative Structure-Activity Relationship (QSAR) Models for Chemical Reactivity and Material Properties (non-biological)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to predict the activity or properties of chemicals based on their molecular structure. nih.govlibretexts.org For a molecule like this compound, QSAR/QSPR models can be developed to predict chemical reactivity or the physical properties of its derived polymers, avoiding biological endpoints. libretexts.orgwseas.com
These models correlate physicochemical descriptors of the molecule with an observed property. youtube.com Key descriptors relevant to this compound would include:
Electronic Descriptors : These quantify the electron-donating or -withdrawing ability of substituents. The Hammett constant (σ) is a classic example, derived from the dissociation constants of substituted benzoic acids. youtube.comscienceforecastoa.com A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. These parameters are crucial for predicting reaction rates and equilibria.
Steric Descriptors : Parameters like Taft's steric parameter (Es) or molar refractivity (MR) quantify the size and shape of substituents, which is important for modeling reactions sensitive to steric hindrance. youtube.com
Lipophilicity Descriptors : The partition coefficient (log P) measures a molecule's hydrophobicity, which can be correlated with properties like solubility and interactions in different media. youtube.com
A hypothetical QSPR equation for predicting a property (e.g., polymerization rate, glass transition temperature) might take a linear form:
Property = k1(σ) + k2(Es) + k3(log P) + C
Where k values are coefficients determined through regression analysis of a training set of similar molecules, and C is a constant. scienceforecastoa.com Such models allow for the in silico screening of novel monomers to predict the characteristics of potential new materials, reducing the need for extensive experimental work. mdpi.com
| Descriptor Type | Example Parameter | Information Provided | Relevance to this compound |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing power of substituents. | Predicts reactivity of the aromatic ring and vinyl group. |
| Steric | Molar Refractivity (MR) | Volume and polarizability of substituents. | Accounts for steric hindrance effects on reaction rates. |
| Lipophilicity | Log P | Hydrophobicity/hydrophilicity. | Predicts solubility and influences polymer properties. |
Correlation of Molecular Structure with Polymer and Material Properties (e.g., Glass Transition Temperature, Mechanical Strength)
The structure of the this compound monomer directly translates into the properties of the resulting polymer, poly(this compound). Key properties like glass transition temperature (Tg) and mechanical strength are dictated by the characteristics of the polymer chains, such as their rigidity, intermolecular forces, and ability to pack.
Glass Transition Temperature (Tg) : Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is highly dependent on the flexibility of the polymer backbone and the size and polarity of the pendant side groups.
Chain Rigidity : The bulky and rigid benzene ring directly attached to the polymer backbone restricts chain rotation, leading to a higher Tg compared to polymers with flexible side chains (e.g., poly(vinyl acetate)).
Intermolecular Forces : The polar chloro and ester groups can lead to dipole-dipole interactions between polymer chains. These stronger intermolecular forces restrict chain mobility, which tends to increase the Tg.
Pendant Group Size : The large ethyl 2-chloro-benzoate side group creates significant steric hindrance, further impeding chain rotation and contributing to a higher Tg. For comparison, the Tg of polystyrene, with a simple phenyl side group, is around 100°C. The larger, more polar side group of poly(this compound) would be expected to result in a higher Tg. Studies of copolymers of 4-vinylphenol (B1222589) with various methacrylates show that strong specific interactions significantly influence the final Tg.
Mechanical Strength : The mechanical properties of a polymer, such as tensile strength and modulus, are also closely linked to intermolecular forces and chain packing. globalresearchonline.nettemjournal.com
Tensile Strength : Stronger intermolecular forces, like the dipole-dipole interactions from the C-Cl and C=O bonds, generally lead to higher tensile strength as more energy is required to pull the chains apart. nih.gov
Modulus (Stiffness) : The rigidity of the polymer backbone and the bulky side groups that restrict chain movement contribute to a higher elastic modulus, meaning the material is stiffer.
The presence of chlorine in the polymer structure can also influence its long-term durability. While the C-Cl bond is stable, exposure to certain conditions like high temperatures or UV radiation could potentially lead to dehydrochlorination, a known degradation pathway for polymers like PVC. witpress.comscirp.org
An in-depth look at this compound reveals significant potential for future research and development across various fields of chemical science. Emerging trends point towards the creation of novel synthetic pathways, the construction of sophisticated polymer materials, and the integration of advanced computational and automated laboratory techniques.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-chloro-4-vinylbenzoate, and what key intermediates are involved?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as halogenated benzoic acid derivatives. Chlorinating agents (e.g., thionyl chloride) and esterification catalysts (e.g., sulfuric acid) are commonly used. For example, the vinyl group may be introduced via Heck coupling or palladium-catalyzed cross-coupling reactions. Purification steps often include column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with specific attention to vinyl proton splitting patterns (~δ 5-7 ppm) and chlorine/ester carbonyl signals. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-Cl at ~550-750 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Cross-referencing with databases like NIST ensures accuracy .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or polymerization of the vinyl group. Use desiccants to minimize moisture exposure. Conduct periodic stability tests via TLC or HPLC to monitor degradation. Safety protocols include fume hood use and personal protective equipment (PPE) due to potential irritancy .
Q. What are the critical safety considerations when working with this compound?
- Methodology : Prioritize hazard assessments per REACH/OSHA guidelines. First-aid measures for skin contact include immediate washing with soap/water; inhalation requires fresh air and medical consultation. Avoid incompatible materials (e.g., strong oxidizers). Document risk mitigation strategies in experimental protocols .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodology : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, palladium catalysts (0.5–2 mol%) in anhydrous DMF at 80–100°C may enhance vinyl coupling efficiency. Monitor side reactions (e.g., over-chlorination) via in-situ IR or GC-MS. Statistical tools like ANOVA identify significant factors .
Q. How can spectral data discrepancies be resolved when characterizing novel derivatives?
- Methodology : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for vibrational modes). For ambiguous peaks, use 2D NMR (COSY, HSQC) or spiking experiments with authentic standards. Contaminants or diastereomers may require advanced separation techniques (e.g., chiral HPLC) .
Q. What computational methods predict the reactivity of this compound in novel environments?
- Methodology : Molecular dynamics (MD) simulations or quantum mechanical calculations (e.g., DFT) model reaction pathways. Focus on electron-deficient sites (e.g., chloro and vinyl groups) for electrophilic/nucleophilic attack. Validate predictions with kinetic studies (e.g., Arrhenius plots) under varying conditions .
Q. How can mechanistic studies elucidate the vinyl group’s role in catalytic reactions?
- Methodology : Isotopic labeling (e.g., deuterated vinyl groups) tracks regioselectivity in coupling reactions. In-situ spectroscopic monitoring (e.g., Raman) identifies transient intermediates. Compare reactivity with non-vinyl analogs to isolate electronic/steric effects. Collaborate with computational chemists to map transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
